

Carbazomycin C: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Carbazomycin C

Cat. No.: B026056

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Introduction

Carbazomycin C is a naturally occurring carbazole alkaloid isolated from the bacterium *Streptovercillium ehimense*. As a member of the carbazomycin family of compounds, it has garnered interest within the scientific community for its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a detailed technical guide to **Carbazomycin C**, summarizing its chemical identity, biological activities, and the experimental methodologies used for its study.

Chemical Identification

Parameter	Value	Reference
IUPAC Name	3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol	[1][2]
CAS Number	108073-62-7	[1][2]
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[1]
Molecular Weight	271.31 g/mol	[1]

Biological Activity

Carbazomycin C has demonstrated a range of biological effects, most notably its inhibitory action against various pathogens and its cytotoxic effects on cancer cell lines. It is also recognized as an inhibitor of the enzyme 5-lipoxygenase.[3]

Antimicrobial and Antifungal Activity

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus	50	[1]
Bacillus anthracis	25	[1]
Bacillus subtilis	100	[1]
Micrococcus flavus	50	[1]
Trichophyton asteroides	25	[1]
Trichophyton mentagrophytes	100	[1]

Cytotoxic Activity

Cell Line	IC ₅₀ (µg/mL)	Reference
MCF-7 (Breast Cancer)	9.8	[1]
KB (Oral Cancer)	21.4	[1]
NCI-H187 (Lung Cancer)	8.2	[1]

Enzyme Inhibition

Enzyme	IC ₅₀	Reference
5-Lipoxygenase	1.9 µM	[1]

Experimental Protocols

Isolation of Carbazomycin C from Streptoverticillium ehimense

The isolation of **Carbazomycin C**, along with other minor components of the **carbazomycin** complex, was first described by Naid et al. (1987).[4] The general procedure is as follows:

- Fermentation: *Streptovercillium ehimense* is cultured in a suitable broth medium to allow for the production of carbazomycins.
- Extraction: The cultured broth is harvested, and the mycelia are separated from the supernatant. The carbazomycins are then extracted from the mycelia using an organic solvent such as acetone.
- Solvent Partitioning: The acetone extract is concentrated, and the resulting aqueous residue is partitioned against an immiscible organic solvent like ethyl acetate to transfer the carbazomycins into the organic phase.
- Chromatography: The crude extract from the organic phase is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel or alumina, followed by further purification steps like preparative thin-layer chromatography (TLC) to isolate the individual **carbazomycin** components, including **Carbazomycin C**.

5-Lipoxygenase Inhibition Assay

The inhibitory activity of **Carbazomycin C** against 5-lipoxygenase was first reported by Hook et al. (1990).[5][6] A general protocol for such an assay is outlined below:

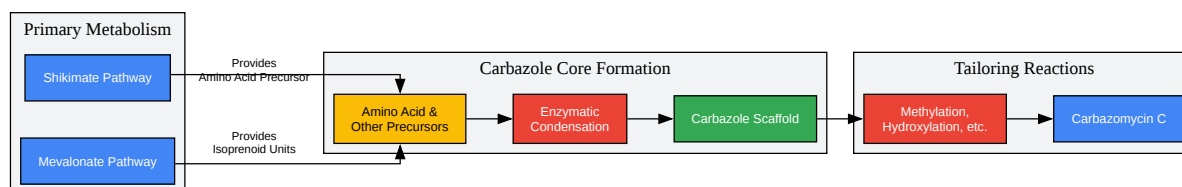
- Enzyme Preparation: A source of 5-lipoxygenase is required. This can be a purified enzyme or a crude preparation from a suitable cell line (e.g., rat basophilic leukemia cells, RBL-1).[1]
- Reaction Mixture: The assay is typically performed in a buffer solution at a specific pH. The reaction mixture contains the 5-lipoxygenase enzyme and the substrate, arachidonic acid.
- Inhibitor Addition: **Carbazomycin C**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The activity of 5-lipoxygenase is monitored by measuring the formation of its products,

hydroperoxyeicosatetraenoic acids (HPETEs), which can be detected spectrophotometrically by an increase in absorbance at a specific wavelength (e.g., 234 nm).

- **IC₅₀ Determination:** The percentage of inhibition at each concentration of **Carbazomycin C** is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Biosynthetic Pathway

The biosynthesis of the carbazole core of compounds like **Carbazomycin C** in actinomycetes is a complex enzymatic process. While the specific pathway for **Carbazomycin C** has not been fully elucidated, the general pathway for carbazole alkaloid biosynthesis is understood to proceed through the condensation of precursors derived from the shikimate and mevalonate pathways.



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Caption: Generalized biosynthetic pathway of **Carbazomycin C**.

Conclusion

Carbazomycin C remains a compound of significant interest due to its multifaceted biological activities. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

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